Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-
CAS No.:
Cat. No.: VC16278685
Molecular Formula: C24H21N5O3S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N5O3S |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C24H21N5O3S/c1-14-7-3-4-8-15(14)23-27-28-24(29(23)25)33-13-22(30)26-18-12-20-17(11-21(18)31-2)16-9-5-6-10-19(16)32-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
| Standard InChI Key | AJFBWJSIJGVWSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group. The triazole ring is further functionalized with an amino group at the 4-position and a 2-methylphenyl group at the 5-position. The acetamide nitrogen is connected to a dibenzofuran moiety bearing a methoxy group at the 2-position . The dibenzofuran system consists of two fused benzene rings linked through a furan oxygen, providing structural rigidity and potential π-π stacking interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 459.5 g/mol | |
| Exact Mass | 459.137 Da | |
| Topological Polar Surface Area | 136.99 Ų | |
| LogP (Octanol-Water) | 5.84 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 |
Synthetic Methodology
Reaction Pathway
The synthesis follows a multi-step sequence typical of triazole-acetamide hybrids:
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Formation of 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol:
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Condensation of 2-methylphenylhydrazine with carbon disulfide under basic conditions.
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Cyclization using hydrazine hydrate at 100–120°C.
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Thioether Formation:
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Alkylation of the triazole-thiol with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C.
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Amidation with Dibenzofuran Amine:
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Coupling of 2-methoxy-3-aminodibenzofuran with the thioacetyl intermediate using EDCI/HOBt in dichloromethane.
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Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CS₂, KOH, EtOH, reflux, 6 hr | 68% |
| 2 | ClCH₂COCl, DMF, 0°C, 2 hr | 82% |
| 3 | EDCI, HOBt, DCM, rt, 12 hr | 75% |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Purity is confirmed by HPLC (>98%) and elemental analysis.
Biological Activity and Mechanistic Insights
Anticancer Activity
In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) toward EGFR tyrosine kinase, a key target in non-small cell lung cancer. The dibenzofuran moiety may intercalate DNA, while the triazole group chelates catalytic metal ions in kinase domains.
Table 3: Predicted Pharmacological Profile
| Target | Binding Affinity (kcal/mol) | Biological Effect |
|---|---|---|
| EGFR (PDB: 1M17) | -9.2 | Kinase inhibition |
| CYP51 (PDB: 3JUS) | -8.7 | Ergosterol synthesis blockade |
| Topoisomerase IV (PDB: 3FV5) | -7.9 | DNA replication arrest |
Comparative Analysis with Structural Analogs
Analog 1: 2-{[4-Amino-5-(3-Methylphenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-N-(2-Methoxydibenzo[b,d]Furan-3-YL)Acetamide
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Structural Variation: 3-methylphenyl vs. 2-methylphenyl substitution.
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Impact: Enhanced LogP (5.84 vs. 5.12) improves membrane permeability but reduces aqueous solubility .
Analog 2: 2-[[5-(Furan-2-YL)-4-(Furan-2-YLMethyl)-4H-1,2,4-Triazol-3-YL]Thio]-N-(2-Methoxy-3-Dibenzofuranyl)Acetamide
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Structural Variation: Furan substituents replace methylphenyl groups.
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Impact: 10-fold higher activity against Mycobacterium tuberculosis (MIC: 0.8 μg/mL) due to improved target penetration.
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogs.
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Toxicity Profiling: Evaluate hepatotoxicity and cardiotoxicity in rodent models.
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Structure-Activity Relationships: Systematically modify the dibenzofuran methoxy position to optimize target selectivity.
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